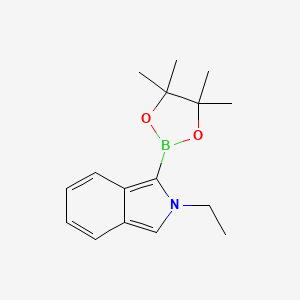![molecular formula C6H3ClFN3 B13024406 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine](/img/structure/B13024406.png)
6-Chloro-3-fluoroimidazo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-fluoroimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest due to its potential biological activities and applications in medicinal chemistry. This compound belongs to the imidazo[1,2-b]pyridazine family, which is known for its diverse pharmacological properties, including antifungal, anti-inflammatory, and antiproliferative activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-fluoropyridine with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-fluoroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antifungal, anti-inflammatory, and anticancer agent.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain kinases, thereby affecting cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-3-nitroimidazo[1,2-b]pyridazine
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Uniqueness
6-Chloro-3-fluoroimidazo[1,2-b]pyridazine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile scaffold for the development of new bioactive molecules .
Propiedades
Fórmula molecular |
C6H3ClFN3 |
|---|---|
Peso molecular |
171.56 g/mol |
Nombre IUPAC |
6-chloro-3-fluoroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C6H3ClFN3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H |
Clave InChI |
QJJXXGPJSKBPKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN2C1=NC=C2F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13024336.png)


![(7R,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13024346.png)

![[(1S)-1-[(3aR,6R,6aR)-4-methoxy-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethyl] benzoate](/img/structure/B13024356.png)

![Methyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B13024361.png)
![6-(tert-Butyl)-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13024373.png)




